
4-APB (hydrochloride)
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-APB (hydrochloride) typically involves the reaction of 4-bromo-2,3-dihydrobenzofuran with 2-aminopropane in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures. The resulting product is then purified and converted to its hydrochloride salt form .
Industrial Production Methods
Industrial production of 4-APB (hydrochloride) follows similar synthetic routes but on a larger scale. The process involves stringent quality control measures to ensure the purity and consistency of the final product. The compound is typically produced in a crystalline solid form and stored under controlled conditions to maintain its stability .
Chemical Reactions Analysis
Types of Reactions
4-APB (hydrochloride) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound to its corresponding amine derivatives.
Substitution: The benzofuran ring allows for electrophilic substitution reactions, leading to various substituted derivatives
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Electrophilic substitution reactions often use reagents like halogens (Cl2, Br2) and nitrating agents (HNO3)
Major Products Formed
Oxidation: Ketones and carboxylic acids.
Reduction: Amine derivatives.
Substitution: Various substituted benzofuran derivatives
Scientific Research Applications
4-APB (hydrochloride) has several scientific research applications:
Chemistry: Used as a reference standard in analytical chemistry for the identification and quantification of benzofuran derivatives.
Biology: Studied for its potential effects on neurotransmitter systems and receptor binding.
Medicine: Investigated for its potential therapeutic effects and toxicological properties.
Industry: Utilized in the development of new psychoactive substances and forensic toxicology .
Mechanism of Action
The mechanism of action of 4-APB (hydrochloride) involves its interaction with monoamine transporters and receptors. It acts as a substrate-type releaser at dopamine, norepinephrine, and serotonin transporters, leading to increased extracellular levels of these neurotransmitters. This activity is similar to other psychoactive substances like 3,4-methylenedioxyamphetamine (MDA) and 3,4-methylenedioxymethamphetamine (MDMA) .
Comparison with Similar Compounds
Similar Compounds
6-APB (6-(2-Aminopropyl)benzofuran):
5-APB (5-(2-Aminopropyl)benzofuran): Another benzofuran derivative with similar properties.
4-MAPB (4-Methyl-2-aminopropylbenzofuran): A methylated analog of 4-APB
Uniqueness
4-APB (hydrochloride) is unique due to its specific positional isomerism and its distinct interaction with monoamine transporters. Its structural differences from other benzofuran derivatives result in varying potency and effects on neurotransmitter systems .
Properties
IUPAC Name |
1-(1-benzofuran-4-yl)propan-2-amine;hydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13NO.ClH/c1-8(12)7-9-3-2-4-11-10(9)5-6-13-11;/h2-6,8H,7,12H2,1H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WNVJCFICRFPUFI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC1=C2C=COC2=CC=C1)N.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14ClNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901344557 | |
Record name | 4-APB Hydrochloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901344557 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
211.69 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
286834-82-0 | |
Record name | 4-Apb (hydrochloride) | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0286834820 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 4-APB Hydrochloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901344557 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-APB (HYDROCHLORIDE) | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/S7BGN9M2JT | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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